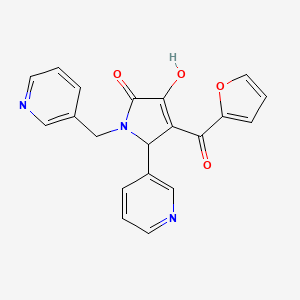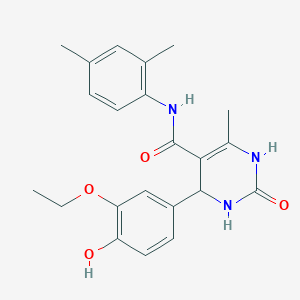![molecular formula C21H23NO5S B3961836 2-oxo-2-phenylethyl 3-[(4-methyl-1-piperidinyl)sulfonyl]benzoate](/img/structure/B3961836.png)
2-oxo-2-phenylethyl 3-[(4-methyl-1-piperidinyl)sulfonyl]benzoate
Descripción general
Descripción
2-oxo-2-phenylethyl 3-[(4-methyl-1-piperidinyl)sulfonyl]benzoate, also known as MPB or N-(4-methylpiperidin-1-yl)-3-(2-oxo-2-phenylethyl)benzenesulfonamide, is a chemical compound that has been extensively studied for its potential applications in scientific research. MPB is a sulfonamide derivative that has been shown to have a variety of biochemical and physiological effects, making it a useful tool for investigating a range of biological processes.
Mecanismo De Acción
The exact mechanism of action of 2-oxo-2-phenylethyl 3-[(4-methyl-1-piperidinyl)sulfonyl]benzoate is not fully understood, but it is believed to act through the inhibition of specific enzymes and receptors. For example, this compound has been shown to inhibit the activity of carbonic anhydrase, an enzyme involved in the regulation of acid-base balance in the body. This compound has also been shown to bind to and modulate the activity of certain receptors, including the sigma-1 receptor and the N-methyl-D-aspartate (NMDA) receptor.
Biochemical and Physiological Effects:
This compound has been shown to have a range of biochemical and physiological effects, including the modulation of ion channels, the inhibition of oxidative stress, and the regulation of cell signaling pathways. In addition, this compound has been shown to have anti-inflammatory and analgesic effects, making it a potential therapeutic agent for the treatment of pain and inflammation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 2-oxo-2-phenylethyl 3-[(4-methyl-1-piperidinyl)sulfonyl]benzoate in lab experiments is its high potency and selectivity for specific targets. This allows researchers to investigate the effects of specific enzymes and receptors in a highly controlled manner. However, one limitation of using this compound is its potential toxicity and side effects, which must be carefully monitored and controlled in order to ensure the safety of experimental subjects.
Direcciones Futuras
There are a number of potential future directions for research on 2-oxo-2-phenylethyl 3-[(4-methyl-1-piperidinyl)sulfonyl]benzoate. For example, further studies could investigate the potential use of this compound as a therapeutic agent for neurodegenerative diseases or cancer. Additionally, studies could investigate the molecular mechanisms underlying the effects of this compound on specific targets, which could lead to the development of more potent and selective compounds. Finally, studies could investigate the potential use of this compound in combination with other drugs or therapies to enhance its therapeutic effects.
Aplicaciones Científicas De Investigación
2-oxo-2-phenylethyl 3-[(4-methyl-1-piperidinyl)sulfonyl]benzoate has been studied for its potential applications in a variety of scientific research fields, including neuroscience, cancer research, and immunology. In neuroscience, this compound has been shown to have neuroprotective effects and may be useful in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. In cancer research, this compound has been investigated for its potential as a chemotherapeutic agent due to its ability to inhibit the growth of cancer cells. In immunology, this compound has been shown to modulate the immune response and may be useful in the treatment of autoimmune diseases.
Propiedades
IUPAC Name |
phenacyl 3-(4-methylpiperidin-1-yl)sulfonylbenzoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23NO5S/c1-16-10-12-22(13-11-16)28(25,26)19-9-5-8-18(14-19)21(24)27-15-20(23)17-6-3-2-4-7-17/h2-9,14,16H,10-13,15H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PSLRTXCCPPGQRX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)S(=O)(=O)C2=CC=CC(=C2)C(=O)OCC(=O)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23NO5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-{[(1,1-dioxidotetrahydro-3-thienyl)amino]carbonothioyl}benzamide](/img/structure/B3961757.png)
![ethyl 2-({[(5-allyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)thio]acetyl}amino)-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B3961760.png)
![3-(2-chlorophenyl)-7-hydroxy-8-[(4-methyl-1-piperazinyl)methyl]-4H-chromen-4-one](/img/structure/B3961767.png)


![4-(2-chlorophenyl)-2-[(3-cyanopropyl)thio]-6-oxo-1,4,5,6-tetrahydro-3-pyridinecarbonitrile](/img/structure/B3961793.png)
![2-{[3-(4-chlorophenyl)-4-oxo-3,4-dihydro-2-quinazolinyl]thio}-N-(2-nitrophenyl)acetamide](/img/structure/B3961801.png)
![2-[benzyl(methyl)amino]ethyl 4-chlorobenzoate hydrochloride](/img/structure/B3961806.png)
![1-acetyl-5-[4-(benzyloxy)phenyl]-3-methyl-4,5-dihydro-1H-pyrazole](/img/structure/B3961812.png)

![N-{[(1,1-dioxidotetrahydro-3-thienyl)amino]carbonothioyl}-3-nitrobenzamide](/img/structure/B3961824.png)

![ethyl {3-[2-(3-aminophenyl)-2-oxoethyl]-3-hydroxy-2-oxo-2,3-dihydro-1H-indol-1-yl}acetate](/img/structure/B3961837.png)
![4-[2-(1-cyclohexen-1-yl)ethyl]-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione](/img/structure/B3961839.png)